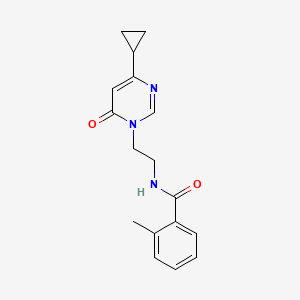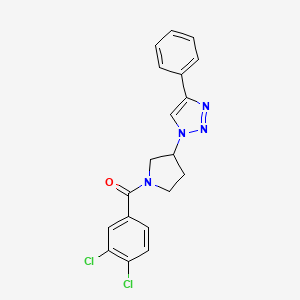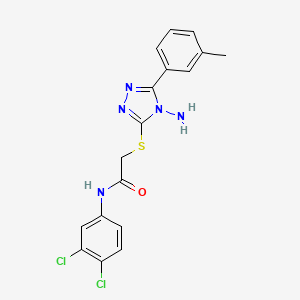![molecular formula C12H12N6O2 B2925215 (E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303146-01-2](/img/structure/B2925215.png)
(E)-N'-methoxy-N-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups . It’s part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido .
Synthesis Analysis
The compound can be synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Molecular Structure Analysis
The molecular structure of the compound can be viewed using Java or Javascript . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
The compound, as part of the triazole class, is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .Physical and Chemical Properties Analysis
The compound has a molecular formula of C2H3N3 . More specific physical and chemical properties are not available in the current resources.科学的研究の応用
Synthesis and Structural Studies
- Synthesis of Novel Heterocyclic Compounds : This compound serves as a starting point for synthesizing a range of new heterocyclic compounds. These include derivatives like benzodifuran-triazines and oxadiazepines, which show potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Experimental and Theoretical Structural Analysis : The compound's structure has been analyzed using X-ray diffraction and spectroscopic methods. Theoretical calculations, such as Density Functional Theory (DFT), provide insights into its molecular properties (Gumus et al., 2018).
Chemical Reactions and Mechanisms
- Study of Rearrangement Reactions : Research has been conducted on the alkyl rearrangement of triazolo[1,5-a]pyrimidine derivatives, providing insights into reaction mechanisms and structural transformations (Makisumi & Kanō, 1963).
- Investigation of Nucleophilic Addition Reactions : The compound's derivatives have been studied for their reactions with nucleophilic agents, shedding light on potential synthetic pathways and molecular interactions (Albert & Pendergast, 1972).
Biological and Pharmacological Applications
- Antiviral and Antimicrobial Potential : Some derivatives show activity against viruses like human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Additionally, antimicrobial properties against various bacterial and fungal strains have been noted (Gami et al., 2014).
- Herbicidal Activity : Some derivatives exhibit herbicidal properties, offering potential agricultural applications (Moran, 2003).
Chemical Properties and Reactions
- Cyclocondensation Reactions : The compound has been studied for its reactivity in cyclocondensation processes, contributing to the development of novel chemical syntheses (Desenko et al., 1998).
Innovative Syntheses and Applications
- Metal-Free Synthesis Techniques : Innovative methods for synthesizing triazolopyridine derivatives have been explored, offering more efficient and environmentally friendly approaches (Zheng et al., 2014).
Pharmacological Research
- Angiotensin II Receptor Antagonists : The compound's derivatives have shown promise as nonpeptide angiotensin II receptor antagonists, with potential applications in treating hypertension (Nicolaï et al., 1994).
Metal Complexes and Biological Potential
- Rhodium(II) Complexes : Novel rhodium(II) complexes with triazolopyrimidine derivatives have been synthesized, showing potential for cytotoxic and antibacterial applications (Fandzloch et al., 2020).
将来の方向性
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular signaling pathways
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction . The downstream effects of these pathway alterations would depend on the specific cellular context.
Result of Action
Given the potential targets and pathways mentioned above, the compound could potentially influence immune response, oxygen sensing, and signal transduction . The exact effects would depend on the specific cellular context and the compound’s interaction with its targets.
特性
IUPAC Name |
N-methoxy-N'-[7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-8-3-4-10(20-8)9-5-6-13-12-16-11(17-18(9)12)14-7-15-19-2/h3-7H,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFUQPLGOMLTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N=CNOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)/N=C/NOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2925133.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2925137.png)
![4-[(4-methoxyanilino)methylene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2925138.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2925142.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2925143.png)
![3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine](/img/structure/B2925146.png)




